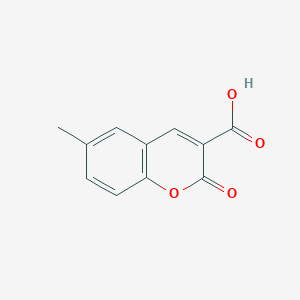

6-methyl-2-oxo-2H-chromene-3-carboxylic acid

概要

説明

6-メチル-2-オキソ-2H-クロメン-3-カルボン酸は、クマリン類に属する化学化合物であり、その多様な生物活性で知られています。この化合物は、3位にカルボン酸基、6位にメチル基を持つクロメン環系を特徴としています。 6-メチル-2-オキソ-2H-クロメン-3-カルボン酸を含むクマリン類は、抗炎症作用、抗凝固作用、抗菌作用などの潜在的な治療用途により、広く研究されています .

2. 製法

合成経路および反応条件

6-メチル-2-オキソ-2H-クロメン-3-カルボン酸の合成は、通常、サリチルアルデヒド誘導体とβ-ケトエステルの酸性または塩基性条件下での縮合反応によって行われます。一般的な方法の1つは、硫酸や塩化アルミニウムなどの触媒を用いるペヒマン縮合反応です。 反応は高温で行い、目的のクマリン誘導体が生成されます .

工業的製造方法

工業的な場面では、6-メチル-2-オキソ-2H-クロメン-3-カルボン酸の製造には、反応効率と収率を高めるために連続フローリアクターが用いられる場合があります。 環境に優しい溶媒や触媒の使用など、グリーンケミストリーの原則を採用することで、合成プロセスの環境負荷を最小限に抑える研究も行われています .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-2-oxo-2H-chromene-3-carboxylic acid typically involves the condensation of salicylaldehyde derivatives with β-ketoesters under acidic or basic conditions. One common method is the Pechmann condensation, which uses a catalyst such as sulfuric acid or aluminum chloride to facilitate the reaction. The reaction is carried out at elevated temperatures to yield the desired coumarin derivative .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of green chemistry principles, such as employing environmentally benign solvents and catalysts, is also explored to minimize the environmental impact of the synthesis process .

化学反応の分析

反応の種類

6-メチル-2-オキソ-2H-クロメン-3-カルボン酸は、以下のものを含むさまざまな化学反応を起こします。

酸化: この化合物は、対応するキノンまたは他の酸化誘導体に変換されます。

還元: 還元反応は、カルボニル基をヒドロキシル基に変換し、ジヒドロ誘導体を与えます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤が使用されます。

生成される主な生成物

これらの反応から生成される主な生成物には、使用される特定の試薬と条件に応じて、酸化クマリン、還元ジヒドロクマリン、およびさまざまな置換クマリン誘導体があります .

4. 科学研究における用途

6-メチル-2-オキソ-2H-クロメン-3-カルボン酸は、幅広い科学研究における用途があります。

科学的研究の応用

Chemistry

This compound serves as an essential building block in organic synthesis. It is utilized in the preparation of various coumarin derivatives, which are fundamental in developing more complex organic molecules. Its structure allows for modifications that can lead to novel compounds with enhanced properties .

Biology

Research indicates that 6-methyl-2-oxo-2H-chromene-3-carboxylic acid exhibits significant biological activities:

- Antimicrobial Activity : The compound disrupts microbial cell membranes and inhibits essential enzymes, leading to cell death .

- Anti-inflammatory Activity : It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines .

- Antioxidant Activity : The compound scavenges free radicals and enhances endogenous antioxidant enzyme activity .

Medicine

The therapeutic potential of this compound is under investigation for several conditions:

- Cancer : Studies are exploring its role as an anticancer agent due to its ability to induce apoptosis in cancer cells.

- Cardiovascular Diseases : Its anti-inflammatory properties may contribute to cardiovascular health by reducing inflammation in blood vessels.

- Neurodegenerative Disorders : Research suggests potential neuroprotective effects, which may be beneficial in conditions like Alzheimer's disease .

Industry

Beyond its biological applications, this compound is used in:

- Dyes and Pigments : Its chromophoric properties make it suitable for developing dyes.

- Cosmetics : It is incorporated into formulations for its beneficial skin properties.

- Optical Brighteners : The compound's ability to absorb UV light makes it useful in enhancing the brightness of materials .

Antimicrobial Efficacy Study

A comprehensive analysis demonstrated that this compound exhibited potent antimicrobial activity against various pathogens, including bacteria and fungi. In vitro tests showed significant inhibition of growth at low concentrations, indicating its potential as a natural antimicrobial agent .

Anti-inflammatory Mechanism Investigation

In a study focused on the anti-inflammatory effects of this compound, researchers found that it significantly reduced levels of inflammatory markers in animal models. The results suggested that the compound could be developed into a therapeutic agent for inflammatory diseases .

作用機序

6-メチル-2-オキソ-2H-クロメン-3-カルボン酸の作用機序には、さまざまな分子標的および経路との相互作用が含まれます。

6. 類似の化合物との比較

類似の化合物

クマリン: 抗凝固作用で知られる、クマリンファミリーの母化合物です。

7-ヒドロキシクマリン: 抗酸化作用が強化されたヒドロキシル化誘導体です。

4-メチルクマリン: 類似の生物活性を持つメチル化誘導体です.

独自性

6-メチル-2-オキソ-2H-クロメン-3-カルボン酸は、その独特の置換パターンによって独特であり、明確な化学的および生物学的特性を与えています。

類似化合物との比較

Similar Compounds

Coumarin: The parent compound of the coumarin family, known for its anticoagulant properties.

7-Hydroxycoumarin: A hydroxylated derivative with enhanced antioxidant activity.

4-Methylcoumarin: A methylated derivative with similar biological activities.

Uniqueness

6-Methyl-2-oxo-2H-chromene-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

生物活性

6-Methyl-2-oxo-2H-chromene-3-carboxylic acid (CAS Number: 10242-13-4) is a member of the coumarin family, known for its diverse biological activities and potential therapeutic applications. This compound exhibits significant antimicrobial, anti-inflammatory, and antioxidant properties, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

This compound is characterized by a chromene ring system with a carboxylic acid group at the 3-position and a methyl group at the 6-position. Its molecular formula is . The unique substitution pattern of this compound contributes to its distinct chemical reactivity and biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : The compound disrupts microbial cell membranes and inhibits essential enzymes, leading to cell death. Studies have shown that it effectively targets both Gram-positive and Gram-negative bacteria, as well as fungal pathogens .

- Anti-inflammatory Activity : It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, modulating signaling pathways involved in inflammation. This property suggests potential applications in treating inflammatory diseases.

- Antioxidant Activity : The compound scavenges free radicals and enhances the activity of endogenous antioxidant enzymes, which may protect cells from oxidative stress .

Antimicrobial Properties

Research indicates that this compound exhibits potent antimicrobial effects. For instance, it has shown activity against various bacterial strains with minimum inhibitory concentrations (MICs) in the low micromolar range. In one study, it was reported to have an IC50 value against phospholipase A2 of 3.1 ± 0.06 nmol, highlighting its potential as an antimicrobial agent derived from natural sources .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been demonstrated in vitro through assays measuring cytokine production. A significant reduction in TNF-alpha levels was observed when cells were treated with the compound, suggesting its utility in managing conditions like rheumatoid arthritis and other inflammatory disorders.

Antioxidant Capacity

The antioxidant activity of this compound has been evaluated using various assays such as DPPH and ABTS radical scavenging tests. The compound exhibited substantial scavenging ability, outperforming some standard antioxidants like ascorbic acid in specific assays .

Research Findings and Case Studies

Several studies have documented the biological activities of this compound:

特性

IUPAC Name |

6-methyl-2-oxochromene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O4/c1-6-2-3-9-7(4-6)5-8(10(12)13)11(14)15-9/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJICLQQBBFWGMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00145066 | |

| Record name | 2H-1-Benzopyran-3-carboxylic acid, 6-methyl-2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00145066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10242-13-4 | |

| Record name | 3-Carboxy-6-methylcoumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10242-13-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-1-Benzopyran-3-carboxylic acid, 6-methyl-2-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010242134 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1-Benzopyran-3-carboxylic acid, 6-methyl-2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00145066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。